Acitemate

描述

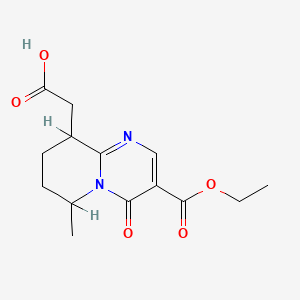

Structure

3D Structure

属性

IUPAC Name |

2-(3-ethoxycarbonyl-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-3-21-14(20)10-7-15-12-9(6-11(17)18)5-4-8(2)16(12)13(10)19/h7-9H,3-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGLQUMAHASUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(CCC(N2C1=O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869352 | |

| Record name | [3-(Ethoxycarbonyl)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64405-40-9 | |

| Record name | Chinoin 123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064405409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Biology of Acitemate and Its Analogues

Advanced Synthetic Routes for Acitemate

The synthesis of complex organic molecules like this compound often necessitates multi-step strategies to assemble the desired molecular architecture with control over selectivity and yield. solubilityofthings.comvapourtec.com

Development and Optimization of Multi-step Synthesis Strategies for this compound.

Multi-step synthesis involves a sequence of carefully designed reactions to convert simple starting materials into the target compound. solubilityofthings.comvapourtec.com Optimization of these strategies is essential for maximizing yields, minimizing unwanted by-products, and ensuring economic efficiency. solubilityofthings.compharmafeatures.com This often involves refining reaction conditions such as concentrations, temperature, time, and stoichiometry. mit.edu Automated platforms and data-rich experimentation using techniques like FTIR and HPLC/MS can aid in identifying optimal process conditions for multi-step routes. mit.edu The integration of reaction steps, such as in telescoped continuous reactions, can also lead to significant reductions in the number of experiments needed for optimization and decrease solvent use, improving process efficiency and sustainability. whiterose.ac.uk

Application of Modern Synthetic Techniques in this compound Derivatization.

Modern synthetic techniques play a vital role in the derivatization of compounds like this compound, which can be necessary for various reasons, including improving analytical detectability, enhancing stability, or introducing new functional groups for further reactions or biological studies. americanpharmaceuticalreview.comrestek.comweber.hugcms.cz Derivatization involves modifying the chemical structure, often by replacing active hydrogens on polar functional groups with nonpolar moieties to improve chromatographic behavior, particularly for techniques like Gas Chromatography (GC). weber.husigmaaldrich.cn Common derivatization methods include alkylation, silylation, and acylation. americanpharmaceuticalreview.comweber.hugcms.cz For instance, esterification is a popular alkylation method used to convert organic acids into esters, which often exhibit better chromatographic properties than the free acids. weber.hugcms.cz Acylation can convert compounds with active hydrogens into esters, thioesters, or amides, improving stability and potentially enhancing detector response. weber.hugcms.cz Silylation, using reagents like BSTFA or MSTFA, is another common technique that can derivatize carboxylic acids, hydroxyl, and amino groups, although it is sensitive to moisture. restek.comweber.husigmaaldrich.cn

Design and Synthesis of this compound Analogues and Derivatives.

The design and synthesis of analogues and derivatives of a core scaffold like this compound are fundamental to chemical biology research, allowing for the exploration of structural modifications and their impact on biological interactions. lifechemicals.com

Structure-Activity Relationship (SAR) Driven Analog Design for Enhanced Research Potency.

Structure-Activity Relationship (SAR) studies are crucial in guiding the design of analogues by establishing correlations between a compound's molecular structure and its biological activity. collaborativedrug.comrsdjournal.org By understanding how specific structural features influence activity, researchers can design and synthesize new analogues with enhanced potency or altered properties for research purposes. collaborativedrug.comnih.gov SAR analysis helps in identifying structural characteristics that correlate with chemical and biological reactivity and can be used to predict the biological effects of new compounds based on data from similar molecules. collaborativedrug.com This approach focuses synthesis efforts on compounds more likely to exhibit desired activity and helps avoid those with undesirable properties. collaborativedrug.com

Exploration of Prodrug Strategies for Modulated Pharmacological Research.

Prodrug strategies involve creating modified versions of a compound that are initially inactive or less active but are converted in vivo to the active parent compound. nih.govmdpi.com This approach is explored in pharmacological research to modulate properties such as solubility, permeability, stability, or targeted delivery, which can be beneficial for research studies. nih.govmdpi.comewadirect.comacs.org Prodrugs can be designed to overcome limitations of the parent compound, potentially improving its performance in research settings. nih.govmdpi.com Various types of prodrugs exist, including ester, amide, and phosphate (B84403) prodrugs, among others, which are designed to be cleaved chemically or enzymatically to release the active compound. ewadirect.comnih.gov Computational methods are increasingly playing a role in optimizing prodrug design. nih.govmdpi.com

Chemoinformatics and Computational Synthesis Approaches for this compound Scaffolds

Chemoinformatics and computational approaches are increasingly integrated into the study and synthesis of chemical compounds and their scaffolds, including those related to this compound. These methods provide powerful tools for analyzing chemical spaces, predicting properties, and guiding synthetic strategies. lifechemicals.comresearchgate.net Computer-Aided Drug Design (CADD), which incorporates chemoinformatics and computational biology, allows for the investigation of extensive chemical spaces and the prediction of interactions. researchgate.net Techniques such as virtual screening, structure-based design, and ligand-based design contribute to the discovery and optimization of compounds. lifechemicals.comresearchgate.net Molecular representations, including various types of fingerprints, are used to transform structural and chemical information into formats processable by computers for machine learning applications in chemistry. researchgate.net Computational synthesis approaches can involve computer-aided synthesis planning tools that propose retrosynthetic pathways and reaction conditions, although human expertise is often still needed for optimization. mit.edu Chemoinformatics can also be applied to analyze molecular scaffolds, helping to understand structural diversity and guide the selection of fragments for synthesis libraries. chemrxiv.orgnih.gov Computational modeling can further provide insights into the properties and behavior of scaffolds and related structures. nih.gov

Molecular and Cellular Mechanisms of Acitemate Action

Investigation of Primary Molecular Targets

Research has identified specific molecular targets through which Acitemate is believed to exert its effects, primarily involving enzymes crucial for cholesterol biosynthesis and lysosomal function.

This compound is considered to be an inhibitor of HMG-CoA reductase wikidata.orgwikipedia.orgguidetopharmacology.org. HMG-CoA reductase (3-hydroxy-3-methylglutaryl coenzyme A reductase) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol in the body fishersci.ca. By inhibiting this enzyme, HMG-CoA reductase inhibitors like statins reduce the production of mevalonate, thereby decreasing cholesterol synthesis fishersci.ca. While this compound has been characterized as an HMG-CoA reductase inhibitor wikidata.orgwikipedia.orgguidetopharmacology.org, detailed biochemical data specifically quantifying this compound's inhibitory potency (e.g., IC50 values) on this enzyme were not extensively detailed in the provided search results. The proposed downstream biochemical effect of this inhibition is a reduction in cholesterol production, contributing to its characterization as an antilipemic agent wikidata.org. Studies in cholesterol-fed rabbits investigating experimental atherosclerosis showed that this compound substantially reduced the deposition of lipids, primarily cholesterol, into the aortic wall. This finding supports the premise that this compound's action, potentially through HMG-CoA reductase inhibition, impacts lipid accumulation in vascular tissues in preclinical models.

This compound has been shown to modulate the activity of certain lysosomal enzymes in preclinical models, specifically in the context of experimental atherosclerosis in rabbits guidetopharmacology.org. In cholesterol-fed animals used as an experimental atherosclerotic group, the activity of several lysosomal enzymes in the aorta and liver was observed to be significantly elevated compared to control groups guidetopharmacology.org. The administration of this compound (referred to as CH-123) to these animals suppressed the elevated activities of these lysosomal marker enzymes guidetopharmacology.org.

Specifically, the effect of this compound was investigated on the activity of four lysosomal enzymes: beta-glucuronidase, beta-galactosidase, N-acetyl-beta-glucosaminidase, and acid phosphatase, obtained from aortic smooth muscle and liver cells of rabbits guidetopharmacology.org. In cholesterol-fed rabbits, the enzyme activities in the aorta and liver were reported to be 3-5 times higher than in the control group guidetopharmacology.org. Treatment with this compound resulted in these enzyme activities being only 1.2-1.8 times above the control levels, suggesting a significant suppressive effect on the elevated lysosomal enzyme activity associated with experimental atherosclerosis guidetopharmacology.org. Clofibrate, another lipid-lowering agent used for comparison in some studies, also showed a reduction in these enzyme activities, but to a lesser extent than this compound guidetopharmacology.org.

The following table summarizes the observed effects of this compound on the activity of specific lysosomal enzymes in this preclinical model:

| Lysosomal Enzyme | Observed Effect of Cholesterol Diet (vs. Control) | Observed Effect of this compound Treatment (vs. Control) |

| Beta-glucuronidase | 3-5 times higher | 1.2-1.8 times higher |

| Beta-galactosidase | 3-5 times higher | 1.2-1.8 times higher |

| N-acetyl-beta-glucosaminidase | 3-5 times higher | 1.2-1.8 times higher |

| Acid phosphatase | 3-5 times higher | 1.2-1.8 times higher |

Note: This table presents data based on observations in experimental atherosclerosis in rabbits guidetopharmacology.org. The values represent the approximate fold increase in enzyme activity compared to control animals fed a regular diet guidetopharmacology.org. This table is intended to represent data findings and could be presented as an interactive data table.

These findings suggest that this compound's anti-atherosclerotic effects in this preclinical model may involve the normalization or suppression of elevated lysosomal enzyme activities in affected tissues guidetopharmacology.org.

Elucidation of HMG-CoA Reductase Inhibition and Downstream Biochemical Effects.

Induction of Cellular Responses in Preclinical Models

The induction of specific cellular responses by this compound in preclinical models, other than the broad effects observed in the rabbit atherosclerosis model such as reduced lipid accumulation in the aortic wall and modulated lysosomal enzyme activity guidetopharmacology.org, is not detailed in the provided search results. Preclinical studies often involve assessing various cellular responses to a compound, but the available information focuses primarily on the biochemical and enzymatic effects described above. Information regarding the induction of cell death or inhibition of tumor growth in preclinical models was linked to a different compound and is therefore not included here.

Mechanisms of Cytotoxicity in Cellular Systems.

Research into this compound, sometimes referred to by its CAS number 54147-58-9, suggests that it acts as a cytotoxic agent, demonstrating the ability to induce cell death. Studies have indicated that this compound exhibits high selectivity for cancer cells in preclinical models. eosmedchem.com The precise molecular mechanisms underlying this selective cytotoxicity are thought to involve interference with cell signaling pathways that are aberrant or dysregulated in cancer cells. eosmedchem.com While the specific pathways and molecular targets are not extensively detailed in the available information, this interference is believed to be central to its cytotoxic effects on malignant cells.

Preclinical Research Paradigms and Translational Models for Acitemate

In Vitro Model Systems for Mechanistic Elucidation

In vitro models are fundamental for initial assessments of a compound's effects at the cellular and molecular levels, providing controlled environments to investigate mechanisms of action and cellular responses.

Application of 2D and 3D Cell Culture Models in Acitemate Research.

Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, have been a long-standing tool in biological research due to their simplicity and ease of use. researchgate.netnih.gov However, they often fail to fully replicate the complex architecture and microenvironment of tissues in vivo. researchgate.netnih.govfrontiersin.org Three-dimensional (3D) cell cultures, such as spheroids and hydrogel-embedded cells, offer a more physiologically relevant environment, allowing for better cell-cell and cell-extracellular matrix interactions, as well as gradients of nutrients and oxygen, which are characteristic of native tissues. researchgate.netnih.govfrontiersin.orgsigmaaldrich.com

Co-culture and Organoid Models for Complex Biological Interactions in this compound Studies.

Co-culture models involve growing different cell types together to study their interactions, which can be crucial for understanding a compound's effects within a more complex cellular environment, such as the tumor microenvironment or specific tissue niches. Organoids, which are self-assembling 3D structures derived from stem cells or primary tissues, further advance in vitro modeling by recapitulating key structural and functional aspects of native organs. hubrecht.eunih.govfrontiersin.orgresearchgate.net These models are valuable for studying complex biological interactions, disease modeling, and drug screening in a human-relevant context. hubrecht.eunih.govfrontiersin.orgresearchgate.netelifesciences.orgnih.govscantox.comeupati.eu

While the potential of co-culture and organoid models in preclinical research is significant, specific published research detailing the application of these advanced in vitro systems in studies with this compound was not found in the conducted searches. Utilizing co-culture models, for instance, could help elucidate how this compound interacts with various cell types within a tissue, while organoid models could provide insights into its effects on organ-specific functions and complex cellular arrangements.

In Vivo Animal Models for Pharmacological Research.

In vivo animal models are essential for evaluating the systemic effects of a compound, including its efficacy, pharmacokinetics, and potential mechanisms of action within a living organism. plos.orggenemod.netnih.govfrontiersin.orgcatapult.org.ukpelagobio.comnih.gov

Utilization of Disease-Specific Animal Models (e.g., oncology, metabolic disorders) for Mechanistic Research.

Disease-specific animal models are employed to study the effects of a compound in a context that mimics a particular human disease. These models can range from genetically modified animals to those where a disease is induced through various means. frontiersin.orgnih.govnih.gov this compound has been mentioned in the context of preclinical studies for various cancers and hyperlipidemias. ethris.comnih.govvibiosphen.com Research in cholesterol-fed rabbits indicated that this compound could reduce increased activities of lysosomal enzymes and decrease enhanced permeability of the aortic wall, suggesting potential effects on lipid metabolism and vascular health in this hyperlipidemic model. nih.govvibiosphen.com Preclinical studies in cancer models have also shown promise for this compound as a potential treatment, indicating its ability to inhibit tumor growth and induce cell death in these settings. ethris.com

While these findings highlight the use of disease-specific models in this compound research, detailed mechanistic studies within a wide range of specific oncology or metabolic disorder models, including comprehensive data sets, were not extensively available in the searched literature.

Assessment of Target Engagement and Mechanistic Readouts in In Vivo Studies.

Assessing target engagement in vivo is crucial to confirm that a compound reaches its intended target and interacts with it in a living system. europa.eunih.gov Mechanistic readouts in in vivo studies provide insights into the biological pathways and processes affected by the compound, helping to understand how it exerts its effects.

This compound's mechanism of action is thought to involve interference with cell signaling pathways in cancer cells. ethris.com In cholesterol-fed rabbits, its effects on lysosomal enzyme activities and aortic wall permeability suggest a mechanism related to these processes. nih.gov While these indicate some understanding of this compound's potential mechanisms, detailed in vivo studies specifically focused on quantifying target engagement and providing comprehensive mechanistic readouts across different disease models were not prominently featured in the search results. Techniques for assessing in vivo target engagement include various biochemical and imaging approaches. europa.eunih.gov

Pharmacokinetic-Pharmacodynamic (PK-PD) Research in Preclinical Settings.

Pharmacokinetic (PK) studies examine how a compound is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamic (PD) studies assess the compound's biochemical and physiological effects. eupati.eu Preclinical PK-PD research aims to understand the relationship between drug exposure and its pharmacological effect, which is crucial for predicting efficacy and guiding dose selection in later studies. frontiersin.orgsigmaaldrich.comeuropa.eu

Studies on this compound have included investigations into its absorption and elimination in rats and humans, identifying a dicarboxylic acid as its main active metabolite. nih.gov Preclinical PK-PD analysis is valuable for predicting time-course effects and understanding target modulation. frontiersin.org However, detailed preclinical PK-PD data, such as specific concentration-response curves or PK-PD modeling results for this compound, were not extensively found in the publicly available search results. Such studies would typically involve quantifying this compound concentrations in biological fluids and tissues over time and correlating these levels with observed pharmacological effects in preclinical models. frontiersin.org

Elucidation of Exposure-Response Relationships in Preclinical Animal Models.

Understanding the relationship between the exposure to this compound and the resulting biological response is a fundamental aspect of preclinical development nih.gov. This involves administering the compound to animal models and measuring both the concentration of this compound in biological fluids or tissues over time (pharmacokinetics) and the magnitude or duration of the desired effect (pharmacodynamics) theraindx.com. The goal is to establish a quantitative link between drug exposure and effect, which is crucial for predicting efficacy and informing potential dosing strategies in subsequent studies nih.govtheraindx.com.

Preclinical studies on this compound have indicated its promise as a cytotoxic agent with selective targeting of cancer cells and the ability to inhibit tumor growth and induce cell death eosmedchem.com. Research suggests its mechanism of action may involve interference with aberrant cell signaling pathways in cancer cells eosmedchem.com. While specific detailed data tables from preclinical animal exposure-response studies for this compound were not extensively available in the provided search results, the general approach involves assessing parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and minimum concentration (Cmin) in relation to observed pharmacodynamic endpoints like tumor growth inhibition or markers of cell death nih.govtheraindx.com. Studies in animal models, including patient-derived xenograft models, are utilized to evaluate the compound's activity nih.gov.

Interactive Data Table: Illustrative Preclinical Exposure-Response Concepts (Hypothetical Example)

| Preclinical Model | Exposure Metric (e.g., AUC) | Pharmacodynamic Endpoint (e.g., Tumor Volume Change) | Observed Relationship |

| Mouse Xenograft Model A | Low Exposure | Minimal Tumor Growth Inhibition | Limited Response |

| Mouse Xenograft Model A | Medium Exposure | Moderate Tumor Growth Inhibition | Dose-Dependent Response |

| Mouse Xenograft Model A | High Exposure | Significant Tumor Growth Inhibition | Enhanced Response |

| Rat Model B | Exposure Level X | Biomarker Y Modulation | Effect Observed |

Detailed research findings in this area would typically involve analyzing data from multiple dose levels and time points to build models that describe how this compound's concentration in the body correlates with its effect on the disease model nih.gov. This helps to identify the exposure levels required to achieve a desired level of efficacy in the preclinical setting nih.gov.

Modeling and Simulation for Preclinical Research Optimization.

Modeling and simulation (M&S) play an increasingly vital role in optimizing preclinical research for drug candidates like this compound nih.govallucent.com. M&S involves using mathematical models to simulate the behavior of the compound in biological systems and predict outcomes under different conditions theraindx.comallucent.com. This can help researchers design more efficient preclinical studies, interpret complex data, and make informed decisions nih.govtheraindx.com.

In the context of this compound, M&S can be applied to various aspects of preclinical research. For instance, pharmacokinetic (PK) models can be developed based on data from animal studies to describe how this compound is absorbed, distributed, metabolized, and eliminated theraindx.com. Pharmacodynamic (PD) models can then be integrated with PK models to describe the relationship between this compound exposure and its effect on relevant biomarkers or disease endpoints nih.govtheraindx.com.

These integrated PK/PD models can be used to simulate different dosing regimens and predict their potential outcomes in animal models, potentially reducing the number of animals needed for experiments and accelerating the research process nih.govtheraindx.com. M&S can also aid in translating findings from one animal species to another or in predicting human pharmacokinetics and pharmacodynamics based on preclinical data, although this translation involves inherent complexities and uncertainties infinixbio.comfrontiersin.orgfda.gov. Physiologically-based pharmacokinetic (PBPK) models, which incorporate species-specific physiological data, are becoming more common for predicting human PK from preclinical data infinixbio.comfda.gov. The application of M&S allows for the exploration of "what-if" scenarios, helping to refine experimental designs and predict long-term effects theraindx.com.

Interactive Data Table: Applications of Modeling and Simulation in Preclinical Research

| Modeling/Simulation Type | Application in Preclinical Research | Potential Benefit for this compound Studies |

| Pharmacokinetic (PK) Modeling | Describing drug absorption, distribution, metabolism, and excretion in animals. | Understanding this compound's disposition in preclinical species. |

| Pharmacodynamic (PD) Modeling | Quantifying the relationship between drug exposure and biological effect. | Linking this compound exposure to its cytotoxic effects or tumor growth inhibition. |

| PK/PD Modeling | Integrating PK and PD data to predict effects based on exposure profiles. | Simulating different dosing schedules to optimize efficacy in animal models. |

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Predicting drug behavior across different species, including potential human PK. | Informing potential human dose predictions based on preclinical animal data. |

| Clinical Trial Simulation (Preclinical Stage) | Simulating potential outcomes of future studies based on preclinical data. | Assessing the likely success of different preclinical study designs. |

The use of M&S in the preclinical development of this compound supports a more data-driven and efficient approach to understanding its pharmacological profile and optimizing the research pathway towards potential clinical investigation nih.govnih.govallucent.com.

Pharmacological Profiling and Multi Target Research of Acitemate

Comprehensive Target Deconvolution and Validation of Acitemate Interactions.

Target deconvolution is a critical process in drug discovery aimed at identifying the molecular targets that underlie a compound's observed phenotypic effects. nih.govnih.gov While the precise comprehensive target deconvolution studies specifically for this compound are not extensively detailed in the provided search results, the reported mechanisms of action provide insight into its known interactions. This compound's mechanism of action is thought to involve interference with cell signaling pathways, particularly those aberrant in cancer cells. eosmedchem.com It has also been investigated for its effects on the activity of lysosomal enzymes, such as beta-glucuronidase, beta-galactosidase, N-acetyl-beta-glucosaminidase, and acid phosphatase, in the aortic and liver cells of cholesterol-fed rabbits. scinews.uz Studies have shown that this compound reduced the increased activities of these enzymes to near normal values in this model. scinews.uz

Validation of target interactions is crucial to confirm the direct binding or modulation of identified proteins by a compound. While specific validation data for this compound's interactions beyond the lysosomal enzymes are not provided, the observed biological effects, such as the reduction of lipid deposition in the aortic wall and the decrease in atherosclerotic plaques in rabbit models, support the functional relevance of its molecular interactions. scinews.uz

Polypharmacology and Multi-Target Modulation by this compound.

Polypharmacology refers to the ability of a single compound to interact with multiple molecular targets. nih.gov Multi-target modulation can be a deliberate strategy in drug design to achieve desired therapeutic outcomes by influencing several pathways simultaneously. google.comnih.govresearchgate.net

This compound's reported effects on multiple lysosomal enzymes and its potential interference with cell signaling pathways suggest a multi-target profile. eosmedchem.comscinews.uz While initially considered an HMG-CoA reductase inhibitor, its broader effects on lysosomal enzymes and its impact on atherosclerosis in animal models indicate modulation of pathways beyond a single target. ncats.ioncats.ioscinews.uz The investigation into its effects on various cancer cell lines (breast, lung, and colon cancer) also hints at potential interactions with different molecular components within these diverse cellular contexts. eosmedchem.com

Synergistic Interactions with Other Research Compounds in Preclinical Studies.

Synergistic interactions occur when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.govmdpi.comfrontiersin.org Preclinical studies often explore such combinations to enhance efficacy or reduce the required doses of individual agents.

The search results indicate that this compound has been shown to enhance the efficacy of traditional chemotherapy drugs in vitro. eosmedchem.com This suggests potential synergistic interactions with other research compounds or established therapeutic agents in preclinical settings. However, the specific chemotherapy drugs or the details of these synergistic interactions are not elaborated upon in the provided snippets. Research into synergistic combinations requires quantitative analysis to demonstrate that the combined effect significantly exceeds the expected additive effect. nih.gov

Exploration of Off-Target Effects for Mechanistic Insights

Off-target effects refer to the unintended interactions of a compound with biological molecules other than its primary intended targets. nih.govnih.govcd-genomics.com Exploring off-target effects can provide valuable mechanistic insights into a compound's activity and potential side effects, although the latter is outside the scope of this article. Identifying off-target interactions can help to fully understand the complex pharmacological profile of a compound.

While specific studies detailing the exploration of this compound's off-target effects for mechanistic insights are not present in the search results, the investigation of its effects on a panel of lysosomal enzymes in the context of atherosclerosis could be considered an exploration of effects beyond a single primary target like HMG-CoA reductase. scinews.uz Understanding these broader interactions contributes to a more complete picture of how this compound influences biological systems. Methodologies for identifying off-target effects include various experimental and computational approaches. nih.govcd-genomics.com

Identification of Novel Therapeutic Avenues Based on Mechanistic Insights.

Mechanistic insights gained from studying a compound's target interactions, polypharmacology, and off-target effects can pave the way for identifying novel therapeutic avenues. google.com Understanding how this compound interferes with cell signaling pathways and modulates lysosomal enzyme activity has implications for its potential applications. eosmedchem.comscinews.uz

The finding that this compound inhibits atherosclerosis and reduces aortic permeability in hyperlipidemic rabbits suggests its potential as a therapeutic agent for cardiovascular diseases. biosschina.comscinews.uz Its observed ability to inhibit tumor growth and induce cell death in preclinical cancer models, coupled with its enhancement of chemotherapy efficacy in vitro, points towards potential in oncology. eosmedchem.com The mechanistic understanding of its interference with aberrant cell signaling in cancer could guide the identification of specific cancer types or pathways where it might be most effective. Similarly, its impact on lysosomal enzymes in atherosclerosis models provides a mechanistic basis for its anti-atherosclerotic effects and could inform strategies for targeting lysosomal dysfunction in cardiovascular disease. scinews.uz

The development of novel therapeutic avenues often involves leveraging the known mechanisms of action and exploring related biological processes or diseases where similar mechanisms are implicated. google.com

Advanced Analytical and Bioinformatic Methodologies in Acitemate Research

Spectroscopic and Chromatographic Techniques for Research Sample Analysis

Spectroscopic and chromatographic methods are fundamental in the characterization and analysis of chemical compounds, including Acitemate. These techniques enable the identification, quantification, and assessment of the purity of research samples.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide detailed information about the molecular structure and fragmentation patterns of a compound. NMR spectroscopy is invaluable for determining the arrangement of atoms within the this compound molecule, providing data on chemical shifts, coupling constants, and integration that confirm its structure. wisdomlib.orgondalys.fr Mass spectrometry, particularly coupled with ionization techniques like Electrospray Ionization (ESI-MS), yields the molecular weight and can provide fragmentation data that further validates the proposed structure and helps identify impurities. wisdomlib.orggoogleapis.com Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can offer complementary information regarding the functional groups present and the electronic transitions within the molecule. wisdomlib.orgondalys.fr

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities and quantifying its amount in a sample. chromtech.comchromtech.comnumberanalytics.commolnova.cn HPLC separates compounds based on their differential affinities between a stationary phase and a mobile phase, allowing for the assessment of sample purity and the isolation of degradation products or contaminants. chromtech.comchromtech.commolnova.cn The output of a chromatographic separation is a chromatogram, where peaks correspond to different components in the sample, and their area or height can be used for quantification. chromtech.comchromtech.com

Research on this compound has utilized techniques such as HPLC for assessing purity and NMR for confirming structural consistency. youtube.com ESI-MS analysis has also been mentioned in the context of this compound. googleapis.com

While specific detailed spectroscopic or chromatographic data profiles for this compound from publicly available research in the search results are limited, a typical presentation of such data for a compound would include:

Table 6.1.1: Conceptual Spectroscopic and Chromatographic Data for this compound

| Technique | Parameter | Expected Data Type | Illustrative Finding (Conceptual) |

| HPLC | Retention Time (tR) | Time (minutes) | Main peak at tR = X.X min |

| Purity | Percentage (%) | >98% (based on peak area normalization) youtube.com | |

| NMR (e.g., 1H) | Chemical Shifts (δ) | Parts per million (ppm) | Characteristic proton signals corresponding to this compound structure |

| Peak Integrals | Relative number of protons | Ratios consistent with molecular formula | |

| Coupling Constants (J) | Hertz (Hz) | Splitting patterns confirming adjacent protons | |

| MS (e.g., ESI) | Molecular Ion ([M+H]+) | Mass-to-charge ratio (m/z) | Peak at m/z corresponding to this compound's molecular weight +1 |

| Fragmentation Ions | Mass-to-charge ratio (m/z) | Characteristic fragment ions supporting the structure | |

| IR | Wavenumbers (cm⁻¹) | cm⁻¹ | Absorption bands for key functional groups (e.g., C=O, N-H) |

Biophysical Methods for Ligand-Target Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Biophysical techniques provide label-free methods to study these molecular interactions in real-time, yielding quantitative data on binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful technique used to measure the binding affinity and kinetics between a ligand immobilized on a sensor surface and an analyte flowed over it. google.comnicoyalife.comisbscience.orguni-heidelberg.dejmp.com As the analyte binds to the ligand, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. google.comuni-heidelberg.de This signal is recorded over time, generating a sensorgram that reflects the association and dissociation phases of the binding event. isbscience.org

By analyzing sensorgrams obtained at different analyte concentrations, researchers can determine key binding parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nicoyalife.comisbscience.org The KD value represents the binding affinity, with lower values indicating stronger binding. SPR is a label-free technique, meaning neither the ligand nor the analyte needs to be modified with fluorescent tags or other labels, which can potentially interfere with the natural interaction. google.comuni-heidelberg.de

In the context of this compound research, SPR could be used to:

Quantify the binding affinity of this compound to a suspected protein target.

Determine the speed at which this compound binds to and dissociates from its target.

Assess the specificity of this compound binding to differentiate between potential targets.

While specific SPR data for this compound were not found in the search results, a conceptual SPR experiment studying this compound binding to a target protein might yield data presented as follows:

Table 6.2.1.1: Conceptual SPR Data for this compound Binding to a Target Protein

| Analyte (this compound) Concentration | Association Phase (Signal Increase) | Dissociation Phase (Signal Decrease) | Calculated ka (M⁻¹s⁻¹) | Calculated kd (s⁻¹) | Calculated KD (M) |

| C1 | Sensorgram Curve 1 | Sensorgram Curve 1 | Value | Value | Value |

| C2 | Sensorgram Curve 2 | Sensorgram Curve 2 | Value | Value | Value |

| C3 | Sensorgram Curve 3 | Sensorgram Curve 3 | Value | Value | Value |

| C4 | Sensorgram Curve 4 | Sensorgram Curve 4 | Value | Value | Value |

| C5 | Sensorgram Curve 5 | Sensorgram Curve 5 | Value | Value | Value |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of this compound Binding

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction. chromtech.comnih.govharvard.eduaffinimeter.comuni.luwikipedia.orgsimonsfoundation.org In an ITC experiment, a solution of one binding partner (the ligand, e.g., this compound) is incrementally injected into a solution of the other binding partner (the macromolecule target) held in a sample cell at a constant temperature. harvard.eduwikipedia.org The heat changes upon binding are precisely measured. wikipedia.org

The resulting thermogram, a plot of the heat change per injection against the molar ratio of the two molecules, can be analyzed to determine several key thermodynamic parameters: the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). chromtech.comnih.govharvard.eduwikipedia.org These parameters provide insights into the forces driving the binding event (e.g., hydrogen bonding, van der Waals interactions, hydrophobic effects). chromtech.comaffinimeter.com ITC is also a label-free technique and measures binding in solution, closely mimicking physiological conditions. chromtech.comwustl.edu

For this compound research, ITC could be employed to:

Determine the binding affinity and stoichiometry when this compound interacts with a target.

Characterize the thermodynamic driving forces (enthalpy and entropy contributions) of the binding.

Investigate the effect of temperature or buffer conditions on this compound binding thermodynamics.

While specific ITC data for this compound were not found in the search results, a conceptual ITC experiment investigating this compound binding to a target protein might yield data presented as follows:

Table 6.2.2.1: Conceptual ITC Data for this compound Binding to a Target Protein

| Parameter | Value | Units | Interpretation (Conceptual) |

| Dissociation Constant (KD) | Value | M (Molar) | Indicates binding affinity (lower value = stronger binding) |

| Binding Stoichiometry (n) | Value | Unitless | Represents the molar ratio of this compound binding to the target |

| Enthalpy Change (ΔH) | Value | kcal/mol | Heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding |

| Entropy Change (ΔS) | Value | cal/mol/K | Change in disorder upon binding |

| Gibbs Free Energy Change (ΔG) | Value | kcal/mol | Overall spontaneity of binding (negative ΔG for favorable binding) nih.gov |

Computational and Systems Biology Approaches

Computational and systems biology approaches play an increasingly vital role in modern chemical compound research, offering predictive capabilities and a holistic understanding of a compound's potential biological effects. harvard.eduwustl.edumdpi.comresearchgate.netmdpi.comnih.govuobaghdad.edu.iq

Molecular Docking and Dynamics Simulations for this compound-Target Interaction Prediction

Molecular docking predicts the preferred binding orientation (pose) of this compound within the binding site of a target protein and estimates the binding affinity using scoring functions. researchgate.netnih.govmatlantis.comnih.govnih.gov This can help identify potential targets for this compound and provide insights into the key amino acid residues involved in the interaction. wikipedia.orgnih.gov

In this compound research, these methods could be applied to:

Predict potential protein targets for this compound based on binding affinity scores.

Model the binding pose of this compound in the active site of a known or predicted target.

Simulate the stability and dynamics of the this compound-target complex to understand the nature of the interaction over time.

Identify key residues involved in binding, which can inform experimental studies or potential modifications to this compound.

While specific molecular docking or dynamics simulation results for this compound were not found in the search results, the output of such studies typically includes:

Molecular Docking Results: A list of predicted binding poses with associated scoring function values (e.g., binding energy scores). Lower scores generally indicate stronger predicted binding affinity. researchgate.netnih.govmatlantis.comnih.govnih.gov

Molecular Dynamics Simulation Results: Trajectories showing the movement of atoms over time, analysis of root mean square deviation (RMSD) to assess stability, analysis of hydrogen bonds and other interactions, and analysis of conformational changes. mdpi.comnih.govuobaghdad.edu.iqresearchgate.net

Metabolic Network and Biological Pathway Analysis to Understand this compound's Biological Impact

Systems biology approaches, including metabolic network and biological pathway analysis, aim to understand the biological impact of a compound within the context of the entire biological system. chromtech.comnih.govharvard.eduwustl.edumdpi.commdpi.comnih.govuobaghdad.edu.iq Instead of studying individual components in isolation, systems biology integrates data from various sources (e.g., genomics, proteomics, metabolomics) to build models and analyze the complex interactions within biological networks. nih.govharvard.eduwustl.edumdpi.comnih.govuobaghdad.edu.iq

Metabolic network analysis focuses on how a compound might interact with or influence the intricate web of biochemical reactions within an organism. numberanalytics.comscm.com This can involve reconstructing metabolic networks, analyzing reaction fluxes, and identifying potential enzymatic targets or pathways affected by this compound. numberanalytics.comscm.com Understanding how this compound is metabolized or how it impacts existing metabolic pathways can provide insights into its efficacy, potential off-target effects, and fate within the body.

Biological pathway analysis examines the influence of a compound on predefined biological pathways, which are groups of interacting molecules that carry out specific functions in the cell (e.g., signaling pathways, regulatory pathways). chromtech.comresearchgate.netchemrxiv.org By analyzing changes in gene expression, protein levels, or metabolite concentrations in response to this compound exposure, researchers can identify the pathways that are significantly affected. chromtech.com This helps to understand the broader biological processes modulated by this compound.

In this compound research, these approaches could be used to:

Predict how this compound might be metabolized and identify potential metabolites.

Analyze the impact of this compound on specific metabolic pathways by integrating metabolomics data.

Identify biological pathways (beyond direct targets) that are modulated by this compound using transcriptomics or proteomics data.

Develop a more comprehensive understanding of this compound's biological effects within the context of cellular networks.

While specific metabolic network or biological pathway analysis results for this compound were not found in the search results, the outputs of such studies can include:

Metabolic Network Analysis: Visual representations of affected metabolic pathways, predicted changes in metabolic fluxes, and identification of key enzymes or metabolites impacted by this compound. scm.com

Biological Pathway Analysis: Enriched pathways identified based on differential gene or protein expression, network maps illustrating the interactions within affected pathways, and identification of key regulatory nodes. chromtech.comchemrxiv.org

These advanced analytical and bioinformatic methodologies, when applied comprehensively, provide a multi-faceted understanding of this compound, from its fundamental chemical properties to its complex interactions within biological systems.

This article focuses solely on the application of Machine Learning and Artificial Intelligence in the research and target identification related to the chemical compound this compound, as per the specified section 6.3.3 of the provided outline.

6.3. Advanced Computational Approaches 6.3.3. Machine Learning and Artificial Intelligence in this compound Research and Target Identification.

Specific applications of AI and ML in target identification, relevant to research involving compounds like this compound, include analyzing and summarizing insights from large amounts of text-based data such as scientific literature and making predictions about relationships between biomolecules and human physiology, including disease pathways globant.com. AI models can accurately predict key properties of drug targets, reveal intricate biological relationships underlying disease, and guide drug discovery strategies by integrating diverse datasets nih.gov. This enables leveraging insights across various data modalities like sequences (DNA, proteins), structures (compounds, proteins), multi-omics data, and biomedical literature nih.gov.

While specific data tables directly detailing AI/ML model performance or predicted targets for this compound were not found in the search results, the general application of these techniques in drug discovery suggests the types of data and analyses that would be relevant. For instance, studies might involve training ML models on datasets containing chemical structures of compounds and their activity against various biological targets to predict potential targets for this compound based on its structure. Alternatively, AI could be used to analyze '-omics' data from biological systems treated with this compound to identify perturbed pathways and infer potential targets.

The integration of AI and ML into the target identification process aims to accelerate drug discovery and reduce the risk of failure by turning complex data into actionable insights ardigen.com. These approaches can help in selecting targets that are worth pursuing, potentially saving time and resources ardigen.com.

常见问题

Q. How can researchers validate computational models predicting this compound’s binding affinity?

- Validation Steps :

Docking Studies : Compare results from AutoDock Vina and Schrödinger Glide.

Experimental Correlation : Test top-scoring compounds in SPR (surface plasmon resonance) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。